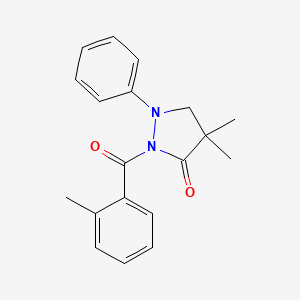

4,4-二甲基-2-(2-甲基苯甲酰)-1-苯基吡唑烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one" is not directly mentioned in the provided papers. However, the papers discuss various pyrazolidinone derivatives and related compounds, which can offer insights into the chemical behavior and properties of similar structures. Pyrazolidinones are a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties, as well as their use in asymmetric synthesis and as enzyme inhibitors .

Synthesis Analysis

The synthesis of pyrazolidinone derivatives often involves the condensation of different starting materials, such as hydrazines, aldehydes, and ketones. For instance, novel pyrazolone derivatives were synthesized via condensation of 2-hydroxy-4-pentadecylbenzaldehyde with 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one, demonstrating the versatility of pyrazolone chemistry . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involved reactions of a pyrazoloxazine derivative with various reagents, including hydroxylamine hydrochloride and aromatic amines . These methods highlight the potential synthetic routes that could be applied to the synthesis of "4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one".

Molecular Structure Analysis

The molecular structure of pyrazolidinone derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of a novel isobenzofuranone derivative was determined, providing insights into the molecular conformation and intermolecular interactions . Similarly, the structure of isothiazolopyridinone and its derivatives was elucidated, revealing the amino tautomeric form in the crystalline state . These studies suggest that "4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one" would likely have a well-defined crystalline structure that could be studied using similar techniques.

Chemical Reactions Analysis

Pyrazolidinone derivatives can undergo various chemical reactions, including conjugate additions, tautomerization, and cyclocondensation. The "SuperQuat" oxazolidinone was used as a chiral auxiliary for conjugate additions, demonstrating the reactivity of the oxazolidinone ring system . Additionally, the reaction of oxazolidinones with peroxy acids led to the formation of hydroxymethyl derivatives, indicating the susceptibility of these compounds to oxidative transformations . These reactions provide a context for understanding the potential reactivity of "4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolidinone derivatives are influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring can significantly affect the compound's biological activity, as seen in the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives with anticancer activity . The introduction of chiral auxiliaries can also impact the optical properties, as demonstrated by the synthesis of fluorescent oxazoles . Moreover, the interaction of pyrazolidinone derivatives with biological targets, such as DNA and enzymes, can be studied through techniques like molecular docking and electronic absorption titration . These properties are crucial for understanding the behavior of "4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one" in various environments and its potential applications.

科学研究应用

氧化还原脱硝反应:结构相关的化合物4,4-二甲基-1-(2-硝基苯基)吡唑烷-3-酮发生氧化还原脱硝反应。此反应涉及转化为4,4-二甲基-1-苯基吡唑烷-3,5-二酮,其中亚甲基被氧化,而硝基消失。此过程展示了该化合物在新颖化学反应和转化中的潜力 (Rees & Tsoi, 2000).

化学转化:另一种相关化合物4-亚甲基-3-苯基恶唑烷-2-酮与过氧酸反应,经历各种转化,提供了对其化学行为和在化学合成中潜在应用的见解 (Nuti & Saettone, 1970).

超分子结构:对(E)‐4‐(4‐乙氧基‐3‐甲氧基苄叉氨基)‐1,5‐二甲基‐2‐苯基吡唑烷‐3‐酮(一种结构上与所讨论化合物相似的化合物)的研究揭示了其形成具有之字形图案的超分子结构的能力。这表明在分子自组装和纳米技术领域具有潜在应用 (Yang et al., 2006).

抗癌活性:吡唑并[3,4-d]嘧啶-4-酮衍生物(结构上与4,4-二甲基-2-(2-甲基苯甲酰)-1-苯基吡唑烷-3-酮相关)的合成已探索用于其抗癌活性。这些化合物已显示出对人乳腺腺癌细胞系的抑制活性,表明它们在癌症研究和治疗中的潜在用途 (Abdellatif et al., 2014).

缓蚀:对双吡唑型有机化合物(包括与4,4-二甲基-2-(2-甲基苯甲酰)-1-苯基吡唑烷-3-酮相似的结构)的理论研究旨在了解其作为缓蚀剂的潜力。此研究重点介绍了这些化合物在材料科学和防腐中的潜在应用 (Wang et al., 2006).

属性

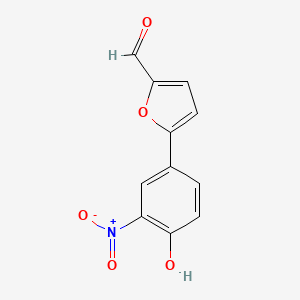

IUPAC Name |

4,4-dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14-9-7-8-12-16(14)17(22)21-18(23)19(2,3)13-20(21)15-10-5-4-6-11-15/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLFLRXOKCJBTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2C(=O)C(CN2C3=CC=CC=C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

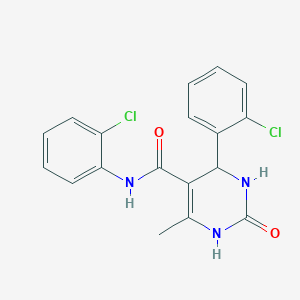

![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)

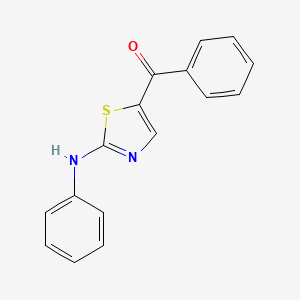

![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)

![2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2503585.png)

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)

![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)

![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)

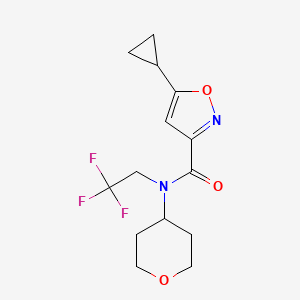

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)